molecular formula C8H3F4N3S B13687685 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13687685
M. Wt: 249.19 g/mol
InChI Key: OXHQKXBLPUFQAQ-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole is a fluorinated derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic compound known for its broad pharmacological and material science applications. The molecule comprises a thiadiazole ring substituted at position 5 with a 2,3,4,5-tetrafluorophenyl group and at position 2 with an amino group. The tetrafluorophenyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity, which are critical for modulating biological activity, photophysical properties, and chemical stability .

Properties

Molecular Formula

C8H3F4N3S

Molecular Weight

249.19 g/mol

IUPAC Name

5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H3F4N3S/c9-3-1-2(4(10)6(12)5(3)11)7-14-15-8(13)16-7/h1H,(H2,13,15)

InChI Key

OXHQKXBLPUFQAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole generally follows a cyclization reaction between thiosemicarbazide and a carboxylic acid derivative bearing the tetrafluorophenyl substituent. The key step involves the formation of the thiadiazole ring by intramolecular cyclization facilitated by a chlorinating agent such as phosphorus pentachloride (PCl5).

Solid-Phase Grinding Method Using Phosphorus Pentachloride

A patented method (CN103936691A) describes an efficient and mild solid-phase reaction for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including aryl-substituted derivatives like the tetrafluorophenyl compound. The procedure is summarized as follows:

Step Reagents and Conditions Description Notes
1 Thiosemicarbazide (A mol), 2,3,4,5-tetrafluorobenzoic acid (B mol), Phosphorus pentachloride (C mol) Add to dry reaction vessel, grind at room temperature until complete reaction, then stand still. Molar ratio A:B:C = 1:(1–1.2):(1–1.2). Solid-phase grinding enables short reaction time and mild conditions.
2 Alkaline solution Add to crude product until pH reaches 8–8.2, then filter. Alkaline treatment neutralizes and facilitates isolation of product.
3 Drying and recrystallization Dry filter cake and recrystallize to obtain pure 2-amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole. Recrystallization improves purity and yield.

Advantages of this method:

  • Reaction time is short.
  • Mild reaction conditions at room temperature.
  • Low toxicity and cost of phosphorus pentachloride.
  • Simple post-treatment and high yield (>91%).
  • Low equipment requirements.

This method represents a significant improvement over traditional liquid-phase syntheses, which are longer, require more complex equipment, and provide lower yields.

Reaction Mechanism Insight

The reaction mechanism involves the initial formation of an intermediate acylthiosemicarbazide via the reaction of thiosemicarbazide with the tetrafluorobenzoic acid activated by phosphorus pentachloride. The cyclization then proceeds through intramolecular nucleophilic attack to form the 1,3,4-thiadiazole ring, releasing byproducts such as HCl. The alkaline work-up neutralizes residual acid and facilitates precipitation of the target compound.

Alternative Solvent and Reagent Conditions

While the solid-phase grinding method is preferred, alternative methods reported in related literature include:

  • Use of liquid-phase reactions with solvents such as N,N-dimethylformamide or ethyl acetate.
  • Employing other chlorinating agents like phosphoryl trichloride.
  • Variation in carboxylic acid derivatives to introduce different aryl groups.

However, these methods generally suffer from longer reaction times, lower yields, and more complex purification steps compared to the solid-phase grinding approach.

Data Summary Table

Parameter Description/Value Source/Notes
Starting materials Thiosemicarbazide, 2,3,4,5-tetrafluorobenzoic acid Molar ratio 1:1–1.2
Cyclization agent Phosphorus pentachloride (PCl5) Molar ratio 1–1.2 relative to thiosemicarbazide
Reaction conditions Room temperature, solid-phase grinding Reaction time short, mild conditions
pH during work-up 8.0–8.2 Adjusted by alkaline solution
Yield >91% High yield, reproducible
Purification Filtration, drying, recrystallization Simple post-treatment
Advantages Short time, mild conditions, low toxicity, low cost Compared to traditional liquid-phase methods

Scientific Research Applications

2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the tetrafluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Key Observations :

  • Fluorescence properties vary significantly: TS exhibits dual fluorescence due to hydroxy group-induced charge transfer, while fluorinated derivatives may prioritize stability over fluorescence .

Antimicrobial Activity

  • 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (I): Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the nitro group’s redox activity .
  • Schiff base derivatives (e.g., 5a): Exhibited superior activity against E. coli and S. aureus due to thiazolidinone moieties enhancing target binding .
  • 2-Amino-5-(2,3,4,5-tetrafluorophenyl): While direct data is unavailable, the tetrafluoro group’s lipophilicity likely improves membrane penetration, akin to chlorophenyl derivatives (MIC ~2–8 µg/mL for S. aureus) .

Anticancer Potential

  • VR24 and VR27 (thiadiazole derivatives) : Showed IC₅₀ values of 1.2–3.8 µM against colon cancer cells via apoptosis induction . Fluorinated derivatives may enhance pharmacokinetics through metabolic stability .

Fluorescence and Probe Utility

  • TS (2-hydroxy substituent) : Dual fluorescence at 400 nm and 490 nm, enabling use as a molecular probe .
  • Tetrafluorophenyl analogue: Likely lacks dual fluorescence due to fluorine’s electron-withdrawing nature suppressing charge transfer but may exhibit aggregation-induced emission (AIE) in non-polar environments .

Biological Activity

2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. The compound's structure and its derivatives are critical in determining its biological efficacy.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole is C8H3F4N3SC_8H_3F_4N_3S with a molecular weight of 249.19 g/mol. The structure includes a thiadiazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₃F₄N₃S
Molecular Weight249.19 g/mol
CAS Number1032464-38-2

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole demonstrate significant antimicrobial properties. These compounds exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives showed a minimum inhibitory concentration (MIC) of 32.6 µg/mL against E. coli, which is notably lower than the standard drug itraconazole (MIC = 47.5 µg/mL) .

Anticancer Effects

In vitro studies have shown that derivatives of 2-amino-1,3,4-thiadiazole possess anticancer properties. For instance, 4BrABT (a derivative) inhibited the proliferation of several cancer cell lines without affecting normal cell viability at concentrations ranging from 1–100 μM. The IC50 values for different cell types were found to be approximately 7.7 µM for certain cancer cells . This suggests a promising avenue for developing anticancer agents based on this scaffold.

Neuroprotective Properties

The neuroprotective potential of aminothiadiazoles has been evaluated in various studies. Notably, one study demonstrated that these compounds could protect neuronal cultures from excitotoxicity induced by glutamate and serum deprivation . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating neurodegenerative diseases.

Case Studies

  • Neuroprotective Activity : In a controlled study involving mouse neurons and rat astrocytes exposed to neurotoxic conditions (serum deprivation and glutamate), the compound demonstrated significant protective effects with an IC50 value of around 12.5 µM .
  • Antimicrobial Efficacy : A series of substituted thiadiazoles were tested against various microbial strains showing promising antibacterial activity with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk against Salmonella typhi and E. coli .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole?

  • Methodology : Cyclocondensation of substituted thiosemicarbazides with 2,3,4,5-tetrafluorophenylacetic acid (TFPA) under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C for 4–6 hours. Purification via recrystallization using ethanol/water mixtures yields crystalline products. Confirm purity via HPLC (>95%) and melting point analysis .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3). Substituent effects on yield: electron-withdrawing groups (e.g., fluorine) enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thiadiazole carbons (δ 155–165 ppm). Fluorine substituents cause splitting patterns in NMR spectra .
  • FT-IR : Confirm NH₂ stretching (3300–3400 cm⁻¹) and C=N/C-S vibrations (1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., thiadiazole ring planarity, dihedral angles with tetrafluorophenyl group) .

Q. How should researchers screen for biological activity of this compound in vitro?

  • Protocol :

Antimicrobial Assays : Use broth microdilution (MIC determination against Mycobacterium tuberculosis H37Rv via BACTEC 460 system) .

Anticancer Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations. Note IC₅₀ variability due to aggregation effects in aqueous media .

  • Controls : Include reference drugs (e.g., isoniazid for tuberculosis, doxorubicin for cancer) and solvent-only blanks .

Advanced Research Questions

Q. How can dual fluorescence effects in spectroscopic studies of this compound be explained and utilized?

  • Mechanism : Dual fluorescence arises from excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE). Substituents like hydroxyl groups (e.g., ortho-hydroxy phenyl derivatives) enhance ESIPT, leading to Stokes shifts >100 nm .
  • Experimental Design :

  • Use liposomal systems (e.g., DPPC vesicles) to mimic membrane environments and study pH-dependent fluorescence (pH 4–9) .
  • Time-resolved fluorescence spectroscopy quantifies lifetime changes (e.g., τ₁ = 1–2 ns, τ₂ = 4–6 ns for aggregated states) .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Root Causes : Discrepancies may stem from assay conditions (e.g., DMSO concentration >1% inhibits cellular uptake) or compound aggregation .
  • Solutions :

  • Dynamic Light Scattering (DLS) : Confirm monodispersion in buffer (particle size <50 nm).
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
  • Dose-Response Reproducibility : Validate across multiple cell lines and independent labs .

Q. How to design molecular docking studies to predict enzyme inhibition mechanisms?

  • Workflow :

Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., M. tuberculosis enoyl-ACP reductase ).

Ligand Preparation : Optimize protonation states (pH 7.4) and generate 3D conformers (e.g., using Open Babel).

Docking Software : AutoDock Vina or Schrödinger Glide with flexible side chains in active sites.

Validation : Compare docking scores (∆G < -8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies optimize thermodynamic stability for storage and formulation?

  • Stability Analysis :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C for fluorinated derivatives) .
  • Hygroscopicity Testing : Store under inert gas (N₂) if moisture-sensitive (e.g., NH₂ group oxidation) .
    • Formulation : Encapsulate in cyclodextrins or silica nanoparticles to enhance shelf life and aqueous stability .

Key Research Gaps

  • Structure-Activity Relationships (SAR) : Systematic substitution of fluorine atoms (para vs. meta) to optimize bioavailability .
  • In Vivo Toxicity : Limited data on acute/chronic toxicity in animal models; prioritize zebrafish or murine studies .

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